molecular formula C10H11N3O4 B085269 1-(2,4-Dinitrophenyl)pyrrolidine CAS No. 14552-00-2

1-(2,4-Dinitrophenyl)pyrrolidine

Cat. No. B085269
CAS RN: 14552-00-2
M. Wt: 237.21 g/mol
InChI Key: ARCUVLVHQWONDY-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)pyrrolidine is a chemical compound with the linear formula C10H11N3O4 . It has a molecular weight of 237.22 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dinitrophenyl)pyrrolidine is characterized by a pyrrolidine ring attached to a 2,4-dinitrophenyl group . The InChI code for this compound is 1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dinitrophenyl)pyrrolidine are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 237.22 .

Scientific Research Applications

  • Crystal Structure Analysis : A study focused on the molecular and crystal structure of a compound derived from 2,4-dinitrophenyl-aminomaleimide, providing insights into its structural properties (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).

  • Nucleophilic Aromatic Substitution Reactions : Research investigating the hydrolysis of derivatives including 1-pyrrolidino-2,4-dinitrobenzene under different conditions, contributing to the understanding of nucleophilic aromatic substitution reactions (Vargas, Remedi, & Rossi, 1995).

  • Chromatographic Analysis : A study on reversed phase paper chromatography of dinitrophenyl (DNP) derivatives of amines, including pyrrolidine, highlighting its application in analytical chemistry (Asatoor, 1960).

  • Solvatochromism and Solvation Energy Relationship : Investigation of solvatochromism in certain azo dyes, including derivatives of 1-(2,4-dinitrophenyl)pyrrolidine, which is relevant to the study of molecular interactions in various solvents (Hofmann, Schreiter, Seifert, Rüffer, Lang, & Spange, 2008).

  • Kinetic Studies : Several studies have focused on the kinetics and mechanisms of reactions involving 2,4-dinitrophenyl derivatives, contributing to a deeper understanding of reaction dynamics (Castro, Aguayo, Bessolo, & Santos, 2005), (Castro, Aliaga, & Santos, 2004).

  • Derivatization for Analytical Applications : Research on the use of specific derivatives of 1-(2,4-dinitrophenyl)pyrrolidine as derivatization reagents for the sensitive detection of amine enantiomers in analytical chemistry (Jin, Pan, Jin, Jin, & Zhang, 2020).

  • Polymer and Material Science : A study on the synthesis of conductive polymers incorporating 2,4-dinitrophenyl (DNP) functionalized polypyrrole terpolymers, relevant for specific binding to proteins, highlighting its application in biosensors and material science (Reuven, Sil, Sannigrahi, Wang, Baird, & Khan, 2012).

  • Synthesis and Characterization : Research focusing on the synthesis and crystallographic characterization of derivatives of 2,4-dinitrophenyl-4′-phenylbenzenesulfonates, demonstrating the versatility of these compounds in synthetic chemistry (Stenfors, Staples, Biros, & Ngassa, 2020).

properties

IUPAC Name

1-(2,4-dinitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCUVLVHQWONDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303449
Record name 1-(2,4-dinitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)pyrrolidine

CAS RN

14552-00-2
Record name MLS003106475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dinitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BR Cho, BK Min, CW Lee, JT Je - The Journal of Organic …, 1991 - ACS Publications
Reactions of (E)-O-arylbenzaldoximes in which the O-arylgroup is 2, 4-dinitrophenyl (1) and picryl (2) with secondary amines in acetonitrile have been studied kinetically. The …
Number of citations: 17 pubs.acs.org
M Ochiai, Y Masaki, M Shiro - The Journal of Organic Chemistry, 1991 - ACS Publications
l-Alkynyl-l, 2-benziodoxol-3 (lH)-ones 3 were synthesized by the reaction of 1-alkynyltrimethylsilanes with 1-hydroxybenziodoxolone 4 in the presence of BFj-E^ O. The IR and NMR …
Number of citations: 128 pubs.acs.org
YS Feng, L Mao, XS Bu, JJ Dai, HJ Xu - Tetrahedron, 2015 - Elsevier
Taking advantage of Pd(OAc) 2 -catalyzed dinitration reactions with Bi(NO 3 ) 3 ·5H 2 O in trifluoroethanol (TFE) and trifluoroacetic acid (TFA), we have developed an efficient and …
Number of citations: 11 www.sciencedirect.com
DL Lipilin, AE Frumkin, AY Tyurin, VV Levin, AD Dilman - Molecules, 2021 - mdpi.com
A reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described. Products of the …
Number of citations: 3 www.mdpi.com
E Tokay, T Güngör, N Hacıoğlu, FC Önder… - European Journal of …, 2020 - Elsevier
Prodrugs for targeted tumor therapies have been extensively studied in recent years due to not only maximising therapeutic effects on tumor cells but also reducing or eliminating …
Number of citations: 11 www.sciencedirect.com

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